molecular formula C25H26FN4NaO4 B12379882 Parp7-IN-16

Parp7-IN-16

Cat. No.: B12379882
M. Wt: 488.5 g/mol
InChI Key: HBKQJEOJZXXHOE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Parp7-IN-16 is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is a member of the PARP family of enzymes, which play crucial roles in various cellular processes, including DNA repair, transcription regulation, and chromatin remodeling. PARP7, in particular, has been implicated in the regulation of cellular stress responses and immune modulation, making it a promising target for therapeutic interventions in cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp7-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure high efficiency and cost-effectiveness. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing robust purification techniques. The industrial production process aims to achieve a high reaction yield, short reaction periods, and simplified aftertreatment procedures .

Chemical Reactions Analysis

Types of Reactions

Parp7-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products

The major products formed from these reactions include various derivatives of this compound, which are evaluated for their biological activity and selectivity towards PARP7 .

Scientific Research Applications

Parp7-IN-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PARP7 in various chemical reactions and pathways.

    Biology: Employed in cellular and molecular biology research to investigate the functions of PARP7 in cellular stress responses and immune modulation.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overactive PARP7 expression. .

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP7

Mechanism of Action

Parp7-IN-16 exerts its effects by selectively inhibiting the enzymatic activity of PARP7. PARP7 is involved in the mono-ADP-ribosylation of target proteins, a post-translational modification that regulates various cellular processes. By inhibiting PARP7, this compound disrupts the mono-ADP-ribosylation of key proteins, leading to altered cellular stress responses and immune modulation. This inhibition also affects the cGAS-STING pathway, which is crucial for type I interferon signaling and anti-tumor immunity .

Comparison with Similar Compounds

Parp7-IN-16 is compared with other PARP inhibitors, such as:

Uniqueness

This compound is unique in its selectivity for PARP7, whereas other PARP inhibitors primarily target PARP1 and PARP2. This selectivity makes this compound a valuable tool for studying the specific functions of PARP7 and its role in cancer and immune modulation .

Similar Compounds

Properties

Molecular Formula

C25H26FN4NaO4

Molecular Weight

488.5 g/mol

IUPAC Name

sodium;1-[[4-fluoro-3-(3-oxo-4-pentan-3-ylpiperazine-1-carbonyl)phenyl]methyl]quinazolin-3-ide-2,4-dione

InChI

InChI=1S/C25H27FN4O4.Na/c1-3-17(4-2)29-12-11-28(15-22(29)31)24(33)19-13-16(9-10-20(19)26)14-30-21-8-6-5-7-18(21)23(32)27-25(30)34;/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,27,32,34);/q;+1/p-1

InChI Key

HBKQJEOJZXXHOE-UHFFFAOYSA-M

Canonical SMILES

CCC(CC)N1CCN(CC1=O)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)[N-]C3=O)F.[Na+]

Origin of Product

United States

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